molecular formula C24H13N3O5 B2634683 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 922044-15-3

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2634683
CAS No.: 922044-15-3
M. Wt: 423.384
InChI Key: JQWXNSJIEXLIDR-UHFFFAOYSA-N
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Description

“N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a benzofuran ring, an oxadiazole ring, and a benzo[f]chromene ring .


Synthesis Analysis

The synthesis of similar benzofuran derivatives often involves reactions of salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation . A series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives are synthesized as new cholinesterase inhibitors .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple rings and functional groups. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar benzofuran derivatives often involve the reaction of salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation . The catalytic cycle begins with coordination of Pd (OAc) 2 to the substrate, which leads to the formation of intermediate A and the liberation of HX .

Scientific Research Applications

Synthesis and Structural Characterization

  • A study by Myannik et al. (2018) presented the synthesis of novel organic ligands and their metal complexes, including copper(II), cobalt(II), and nickel(II), derived from similar structural moieties. The complexes were characterized using single-crystal X-ray diffraction, revealing detailed insights into their molecular geometry and electrochemical properties Myannik et al., 2018.

  • Research on coumarin benzothiazole derivatives, which share structural similarities, explored their synthesis, crystal structures, photophysical properties, and recognition properties for cyanide anions. These compounds were found to be effective chemosensors, exhibiting significant planarity and ability to undergo Michael addition reactions for cyanide detection Wang et al., 2015.

Biological Activities

  • The antimicrobial activity of benzofuran-oxadiazole hybrids was investigated, highlighting the design, synthesis, and evaluation of derivatives for their potential against microbial pathogens. This study provides insights into the structural requirements for antimicrobial efficacy Sanjeeva et al., 2021.

  • In the context of neurodegenerative diseases, a study by Saeedi et al. (2020) focused on the design and synthesis of novel arylisoxazole-chromenone carboxamides. These compounds were evaluated for their cholinesterase inhibitory activity, with one showing significant potential as an acetylcholinesterase inhibitor, which is relevant for Alzheimer's disease treatment Saeedi et al., 2020.

  • Another study explored the synthesis, characterization, and antimicrobial screening of novel 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties. These derivatives exhibited promising in vitro antibacterial activity against pathogenic bacteria, demonstrating the potential of such structures in developing new antimicrobial agents Idrees et al., 2020.

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13N3O5/c28-21(17-12-16-15-7-3-1-5-13(15)9-10-19(16)31-23(17)29)25-24-27-26-22(32-24)20-11-14-6-2-4-8-18(14)30-20/h1-12H,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWXNSJIEXLIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=NN=C(O4)C5=CC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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